molecular formula C13H25NO4S B13108446 N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine

N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine

Cat. No.: B13108446
M. Wt: 291.41 g/mol
InChI Key: LXZZDLUCLKSJJD-JTQLQIEISA-N
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Description

N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of S-butyl-L-homocysteine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine typically involves the protection of the amino group of S-butyl-L-homocysteine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may employ continuous flow microreactor systems to enhance efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can significantly reduce production costs and environmental impact.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme binding and catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives .

Comparison with Similar Compounds

Uniqueness: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is unique due to the presence of the S-butyl group, which can influence its reactivity and interactions with other molecules. This structural variation allows for the exploration of different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H25NO4S

Molecular Weight

291.41 g/mol

IUPAC Name

(2S)-4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

LXZZDLUCLKSJJD-JTQLQIEISA-N

Isomeric SMILES

CCCCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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